molecular formula C15H20N2O B7526390 2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone

2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone

Cat. No. B7526390
M. Wt: 244.33 g/mol
InChI Key: CTUBFQKIXQHAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone in lab experiments is its potential therapeutic applications. It may be useful in studying the mechanisms of inflammation and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone. One direction is to further investigate its mechanism of action and how it inhibits the activity of enzymes involved in inflammation and cancer. Another direction is to study its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, it may be useful to study its potential as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of 2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone involves a multi-step process. The first step involves the reaction of 2-(1H-pyrrol-2-yl)pyrrolidine with cyclopentadiene to form a cyclopentene derivative. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product.

Scientific Research Applications

2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(11-12-5-1-2-6-12)17-10-4-8-14(17)13-7-3-9-16-13/h1,3,5,7,9,12,14,16H,2,4,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUBFQKIXQHAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2CCC=C2)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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